1-Chloro-3-methylbutane
Overview
Description
It is a colorless liquid with a characteristic odor and is slightly soluble in water but soluble in alcohol and ether . This compound is commonly used as an intermediate in organic synthesis and as a solvent in various industrial applications.
Scientific Research Applications
1-Chloro-3-methylbutane has several applications in scientific research:
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Chemistry
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Biology and Medicine
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Industry
Mechanism of Action
Target of Action
1-Chloro-3-methylbutane, also known as Isoamyl chloride or Isopentyl chloride , is primarily used as a reagent in organic synthesis It can react with various nucleophiles in a laboratory setting, making it a valuable tool in synthetic chemistry .
Mode of Action
The primary mode of action of this compound is through nucleophilic substitution reactions, specifically the S_(N)2
reaction . In this reaction, a nucleophile (such as sodium methoxide) attacks the carbon attached to the chlorine atom, leading to the displacement of the chloride ion . This reaction is bimolecular, meaning it involves two molecular entities.
Biochemical Pathways
As a synthetic reagent, this compound doesn’t participate in any known biochemical pathways. Its primary use is in the laboratory for the synthesis of other organic compounds .
Pharmacokinetics
It’s slightly soluble in water and soluble in alcohol and ether .
Result of Action
The result of this compound’s action is the formation of a new organic compound. The exact product depends on the nucleophile used in the reaction . For example, if sodium methoxide is the nucleophile, the product would be 3-methylbutyl methyl ether .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of the S_(N)2
reaction can be affected by the polarity of the solvent, temperature, and the presence of other ions .
Safety and Hazards
1-Chloro-3-methylbutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Preparation Methods
1-Chloro-3-methylbutane can be synthesized through several methods:
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Synthetic Routes and Reaction Conditions
From 3-Methyl-1-butanol: The most common method involves the reaction of 3-methyl-1-butanol with hydrochloric acid in the presence of a dehydrating agent such as zinc chloride.
From 3-Methylbutyl Chloride: Another method involves the chlorination of 3-methylbutyl chloride using chlorine gas in the presence of ultraviolet light or a radical initiator.
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Industrial Production Methods
- Industrially, this compound is produced by the chlorination of isopentane. This process involves the reaction of isopentane with chlorine gas at elevated temperatures, followed by distillation to separate the desired product .
Chemical Reactions Analysis
1-Chloro-3-methylbutane undergoes various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with nucleophiles such as hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form alkenes such as 3-methyl-1-butene.
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Oxidation and Reduction
Comparison with Similar Compounds
1-Chloro-3-methylbutane can be compared with other similar compounds:
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Similar Compounds
1-Chloro-2-methylbutane: Another isomer with similar reactivity but different physical properties.
1-Chloro-3,3-dimethylpropane: A structural isomer with different steric and electronic effects.
4-Chloro-2-methylbutane: Another isomer with distinct reactivity due to the position of the chlorine atom.
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Uniqueness
Properties
IUPAC Name |
1-chloro-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLPWNZCJEPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059354 | |
Record name | Butane, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107-84-6 | |
Record name | 1-Chloro-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 1-chloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87D3ZL9F7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the significance of the burner design in analyzing 1-chloro-3-methylbutane using Flame Infrared Emission Gas Chromatography (FIRE-GC)?
A2: The enhanced burner design in FIRE-GC significantly improves the detection sensitivity for compounds like this compound []. The concentric tube design and optimized gas flow minimize hydrogen consumption while maintaining a stable flame. This reduction in hydrogen directly lowers background emission at the 4.4 μm measurement wavelength. Consequently, the signal-to-noise ratio improves, leading to a lower detection limit for this compound without needing complex background subtraction methods []. This advancement is particularly beneficial when analyzing complex mixtures using capillary GC, allowing for more precise and sensitive detection of this compound even at trace levels.
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